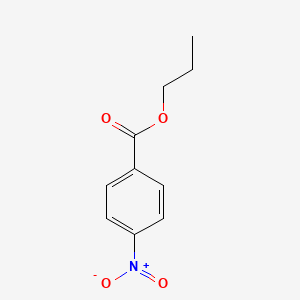

Propyl 4-nitrobenzoate

Description

Historical Context and Fundamental Significance of Nitrobenzoate Esters

The story of nitrobenzoate esters is intrinsically linked to the development of nitration chemistry, a cornerstone of organic synthesis used to introduce the nitro group (—NO₂) onto an aromatic ring. atamanchemicals.com Historically, the preparation of nitroaromatic compounds, such as nitrobenzoates, has been of immense industrial importance, primarily as precursors to a vast array of other functional groups, most notably anilines, which are fundamental to the dye and polymer industries.

Nitrobenzoate esters, including propyl 4-nitrobenzoate (B1230335), are typically synthesized via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid (4-nitrobenzoic acid) and an alcohol (propanol). scirp.orgchegg.comacs.org The presence of the electron-withdrawing nitro group on the aromatic ring influences the reactivity of the ester, making these compounds useful as synthons—reliable synthetic equivalents—for introducing the p-nitrobenzoyl group into larger molecules. acs.org This functional group can act as a protecting group or as a key reactive site for further chemical transformations.

Overview of Advanced Research Domains Pertaining to Propyl 4-Nitrobenzoate

The utility of this compound extends beyond its foundational role, finding applications in several advanced research areas. Its versatile chemical structure makes it a valuable intermediate in the synthesis of a wide range of organic compounds. lookchem.comsolubilityofthings.com

Synthetic Intermediate: this compound is a key precursor in multi-step synthetic pathways. solubilityofthings.com A notable application is in the Claisen condensation reaction with ketones, such as acetophenone (B1666503), to produce β-diketones like 1-(4-nitrophenyl)-3-phenylpropane-1,3-dione. wjahr.com These diketones are significant structural motifs in various biologically active molecules and are used as ligands in coordination chemistry. nih.govnih.gov Furthermore, the broader class of nitrobenzoate esters serves as crucial intermediates in the production of pharmaceuticals, including local anesthetics like benzocaine (B179285) and procaine, as well as in the synthesis of agrochemicals and pigments. scirp.orglookchem.comontosight.ai There is also noted potential for its use in the fragrance industry. lookchem.comsolubilityofthings.com

Structural Elucidation: The p-nitrobenzoate group is frequently used as a derivatizing agent to facilitate the structural determination of complex molecules, particularly natural products with multiple chiral centers. The highly crystalline nature of p-nitrobenzoate esters significantly aids in obtaining high-quality crystals suitable for X-ray diffraction analysis, which can unambiguously determine the absolute stereochemistry of a molecule.

Methodological Paradigms in the Investigation of this compound Chemistry

A multifaceted approach, combining synthesis, spectroscopy, chromatography, and computational methods, is employed to thoroughly investigate the chemistry of this compound.

Synthesis and Purification: The primary synthetic route to this compound is the Fischer esterification of 4-nitrobenzoic acid with propan-1-ol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. wjahr.com The progress of such reactions is routinely monitored using thin-layer chromatography (TLC). acs.orgissr.edu.khchegg.com Upon completion, the product is often purified from unreacted starting materials and byproducts using techniques like liquid-liquid extraction and column chromatography on silica (B1680970) gel. bond.edu.aursc.org Modern synthetic approaches for related esters have also explored the use of ultrasound and microwave irradiation to enhance reaction rates and yields. scirp.org

Spectroscopic and Analytical Characterization: The structure of this compound is unequivocally confirmed through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the hydrogen and carbon framework of the molecule, confirming the presence of the propyl chain and the substitution pattern on the aromatic ring. bond.edu.auacs.org

Infrared (IR) Spectroscopy is used to identify key functional groups, with characteristic absorption bands for the carbonyl group (C=O) of the ester and the symmetric and asymmetric stretches of the nitro group (NO₂). wjahr.comscholarsresearchlibrary.com

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), determines the molecular weight of the compound and provides fragmentation patterns that further corroborate its structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy can detect the characteristic absorption of the nitroaromatic chromophore. ontosight.ai

Computational Chemistry: In modern chemical research, experimental studies are frequently complemented by computational methods. For nitroaromatic compounds, Density Functional Theory (DFT) is a powerful tool used to model molecular properties. nih.govacs.org These computational studies can predict electron density distribution, the energies of frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. nih.gov Such calculations provide deep insights into the molecule's reactivity, stability, and potential interaction sites, guiding further experimental design. unc.edudnu.dp.uascispace.com

Data Tables

Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Chemical Formula | C₁₀H₁₁NO₄ | lookchem.com |

| Molecular Weight | 209.20 g/mol | lookchem.com |

| CAS Number | 94-22-4 | lookchem.com |

| Appearance | Yellowish oily liquid / Crystalline solid | lookchem.comontosight.ai |

| Boiling Point | 328.1°C at 760 mmHg | lookchem.com |

| Density | 1.214 g/cm³ | lookchem.com |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether | lookchem.comsolubilityofthings.com |

Spectroscopic Data Summary

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | Signals for aromatic protons, propyl chain protons (CH₂O, CH₂, CH₃) | rsc.org |

| ¹³C NMR | Resonances for ester carbonyl, aromatic carbons, propyl chain carbons | nih.gov |

| FTIR (cm⁻¹) | Strong C=O stretch (ester), NO₂ asymmetric & symmetric stretches | wjahr.comnih.gov |

| GC-MS (m/z) | Molecular ion peak corresponding to the molecular weight | nih.gov |

Synthetic Routes to this compound

| Starting Materials | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 4-Nitrobenzoic acid, Propan-1-ol | H₂SO₄ (catalyst), 110°C | 81% | wjahr.com |

| 4-Nitrobenzoic acid, 1-Chloropropane | Ethanol, water, 70°C | 93% |

Structure

3D Structure

Properties

IUPAC Name |

propyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUOYHZSTGGNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240186 | |

| Record name | n-Propyl p-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-22-4 | |

| Record name | Benzoic acid, 4-nitro-, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl p-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Propyl p-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Propyl 4 Nitrobenzoate and Its Analogs

Classical Esterification Pathways: Mechanistic and Efficiency Considerations

Traditional methods for ester synthesis remain fundamental in the production of propyl 4-nitrobenzoate (B1230335). These pathways are well-established and provide reliable routes to the target compound.

Direct Esterification of 4-Nitrobenzoic Acid with Propan-1-ol under Acidic Catalysis

The direct esterification of 4-nitrobenzoic acid with propan-1-ol, commonly known as Fischer-Speier esterification, is a widely used method. researchgate.net This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester. researchgate.netwjahr.com

A typical laboratory procedure involves reacting 4-nitrobenzoic acid with an excess of propan-1-ol in the presence of a catalytic amount of concentrated sulfuric acid. wjahr.com The mixture is heated at reflux, and upon completion, the product is isolated and purified. One documented synthesis reports an 81% yield of propyl 4-nitrobenzoate when using a 10:1 molar ratio of propan-1-ol to 4-nitrobenzoic acid and 5 mol% sulfuric acid at 110°C. wjahr.com

The mechanism of Fischer esterification proceeds through several key steps: scispace.comdrhazhan.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. scispace.comdrhazhan.com

Nucleophilic attack by the alcohol: The alcohol (propan-1-ol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. scispace.comdrhazhan.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). scispace.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. scispace.comdrhazhan.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound. scispace.comdrhazhan.com

The reversible nature of the Fischer esterification requires strategies to shift the equilibrium towards the product side, such as using an excess of one reactant (typically the alcohol) or removing water as it is formed. researchgate.netdrhazhan.com

Acylation Reactions Involving 4-Nitrobenzoyl Chloride and Propan-1-ol

An alternative classical route to this compound is the acylation of propan-1-ol using 4-nitrobenzoyl chloride. rsc.org This method is often faster and not reversible, but the starting acyl chloride is more reactive and moisture-sensitive than the corresponding carboxylic acid. researchgate.net

The reaction is an example of nucleophilic acyl substitution. A laboratory preparation involves heating 4-nitrobenzoyl chloride with propan-1-ol under reflux for approximately 50 minutes. rsc.org The reaction produces hydrogen chloride gas as a byproduct, which needs to be neutralized, often by an aqueous sodium bicarbonate solution during the workup. rsc.org

This type of reaction can be performed under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base. wjahr.comsemanticscholar.org The base neutralizes the generated hydrochloric acid, driving the reaction to completion. wjahr.com While often used for synthesizing amides, these conditions are also applicable to ester formation. semanticscholar.org

The mechanism of acylation of an alcohol with an acyl chloride is a nucleophilic acyl substitution:

Nucleophilic attack: The oxygen atom of the alcohol (propan-1-ol) attacks the electrophilic carbonyl carbon of the acyl chloride (4-nitrobenzoyl chloride).

Formation of a tetrahedral intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the original alcohol oxygen.

Elimination of the leaving group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base (which can be the solvent, another alcohol molecule, or an added base like pyridine) removes the proton from the oxonium ion to yield the final ester product.

Catalytic Advancements in this compound Synthesis

Modern synthetic chemistry has seen significant advancements in the use of catalysts to improve the efficiency, selectivity, and environmental footprint of esterification reactions.

Homogeneous and Heterogeneous Catalysis in Ester Formation

Both homogeneous and heterogeneous catalysts are employed in the synthesis of esters. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are in the same phase as the reactants and are highly effective. researchgate.net A study on the subsequent reaction of this compound utilized a homogeneous basic catalyst, tetrabutyl ammonium (B1175870) hydroxide (B78521). wjahr.comwjahr.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. scispace.com Examples of solid acid catalysts that have been investigated for esterification reactions include H3PO4/TiO2-ZrO2, which has been shown to be effective for the esterification of various aromatic acids with alcohols under solvent-free conditions. scispace.com Zeolites have also been used as catalysts for the synthesis of ethyl 4-nitrobenzoate, a close analog of this compound. scirp.org

Table 1: Comparison of Catalytic Systems in Esterification

| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid | Liquid | High activity, low cost | Difficult to separate from product, corrosive |

| Homogeneous | Tetrabutyl ammonium hydroxide | Liquid | High selectivity in specific reactions | Cost, potential for side reactions |

| Heterogeneous | H3PO4/TiO2-ZrO2 | Solid | Easily separable, reusable, environmentally friendly | Potentially lower activity than homogeneous catalysts |

| Heterogeneous | Zeolites | Solid | Shape selectivity, thermal stability, reusable | Can be deactivated by certain impurities |

Biocatalytic and Chemo-Enzymatic Approaches to Ester Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis due to the high selectivity and mild reaction conditions offered by enzymes. semanticscholar.orgresearchgate.net Lipases are a class of enzymes commonly used for esterification and transesterification reactions. nih.gov

A chemo-enzymatic flow synthesis has been developed for analogs of this compound. mdpi.com In this process, an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) was used to catalyze the reaction between vinyl 4-nitrobenzoate and various alcohols in toluene (B28343) at 28°C. mdpi.com For instance, the synthesis of 3-(dibutylamino)this compound was achieved with a 32% yield. mdpi.com This approach highlights the potential of combining chemical and enzymatic steps to create efficient synthetic routes. mdpi.com

The use of lipases for the synthesis of propyl benzoate (B1203000), a structurally similar compound, has been studied, indicating the feasibility of applying such biocatalysts for the production of this compound. nih.gov

Table 2: Chemo-Enzymatic Synthesis of this compound Analogs

| Product | Enzyme | Acyl Donor | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-(Dibutylamino)this compound | Immobilized MsAcT | Vinyl 4-nitrobenzoate | 3-(Dibutylamino)propan-1-ol | Toluene | 28 | 32 | mdpi.com |

| 2-(Diethylamino)ethyl 4-nitrobenzoate | Immobilized MsAcT | Vinyl 4-nitrobenzoate | 2-(Diethylamino)ethanol | Toluene | 28 | 68 | mdpi.com |

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its sustainability.

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. rsc.org

Fischer Esterification: C₇H₅NO₄ (4-nitrobenzoic acid) + C₃H₈O (propan-1-ol) → C₁₀H₁₁NO₄ (this compound) + H₂O (water) Molecular weights: 167.12 g/mol + 60.10 g/mol → 209.19 g/mol + 18.02 g/mol Atom Economy = (209.19 / (167.12 + 60.10)) * 100% ≈ 92.1%

Acylation with 4-Nitrobenzoyl Chloride: C₇H₄ClNO₃ (4-nitrobenzoyl chloride) + C₃H₈O (propan-1-ol) → C₁₀H₁₁NO₄ (this compound) + HCl (hydrogen chloride) Molecular weights: 185.57 g/mol + 60.10 g/mol → 209.19 g/mol + 36.46 g/mol Atom Economy = (209.19 / (185.57 + 60.10)) * 100% ≈ 85.1%

The Fischer esterification demonstrates a higher atom economy than the acylation route, as the only byproduct is water.

Other Green Chemistry Considerations:

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Both classical acid catalysis and modern heterogeneous and biocatalytic approaches adhere to this principle. wjahr.comscispace.comnih.gov Heterogeneous and biocatalysts are particularly advantageous as they can often be recovered and reused. scispace.comnih.gov

Safer Solvents and Auxiliaries: The choice of solvent can significantly impact the environmental footprint of a synthesis. While classical methods may use an excess of a reactant as the solvent, or other organic solvents, green chemistry encourages the use of safer solvents or solvent-free conditions. scispace.com The use of toluene in the chemo-enzymatic synthesis is an example of a common organic solvent, while some heterogeneous catalytic methods can be performed without a solvent. scispace.commdpi.com

Energy Efficiency: Reactions conducted at ambient temperature and pressure are more energy-efficient. Biocatalytic methods often operate under mild conditions, offering an advantage over classical methods that require heating. mdpi.com

By considering these principles, the synthesis of this compound can be optimized to be not only efficient in terms of yield but also environmentally responsible.

Novel Synthetic Routes and Reaction Development

The synthesis of this compound and its analogs is traditionally accomplished through methods like Fischer esterification, which involves reacting 4-nitrobenzoic acid with propanol (B110389) using a strong acid catalyst, or by using acyl chlorides (e.g., 4-nitrobenzoyl chloride) with an alcohol. rsc.orgrsc.org While effective, these methods can require harsh conditions or the use of corrosive reagents. Modern synthetic chemistry seeks to overcome these limitations by developing new routes that offer milder conditions, higher yields, and greater substrate compatibility.

Exploration of Alternative Precursors and Reagents

Recent research has focused on two main areas for innovation: the synthesis of the 4-nitroaromatic core and the esterification reaction itself.

Alternative Nitration Methods for Precursors:

The primary precursor, 4-nitrobenzoic acid, is typically synthesized by the nitration of an aromatic starting material. Traditional methods often rely on a mixture of nitric and sulfuric acids, which generates significant acidic waste. sci-hub.serushim.ru Researchers are exploring greener and more selective alternatives. researchgate.net These include:

Catalytic Nitration: The use of metal catalysts, such as cobalt nitrate (B79036) hexahydrate with tert-butyl nitrite (B80452), allows for the site-selective nitration of precursors like 3-substituted indoles. sci-hub.se

Solid Acid Catalysts: Materials like WO3/SiO2 are being investigated as solid acid catalysts that can drive nitration using nitric acid without the need for sulfuric acid, thereby simplifying product work-up and catalyst recycling. researchgate.net

Mild Nitrating Agents: The development of novel N-nitropyrazole reagents, activated by a Lewis acid, provides a powerful and versatile method for aromatic nitration under mild conditions, even for complex molecules. nih.gov Other systems, such as using sodium nitrite with melamine (B1676169) trisulfonic acid, also offer efficient and regioselective nitration with simpler work-up procedures. researchgate.net

Alternative Reagents for Esterification:

Beyond the classic acid-catalyzed or acyl chloride-based esterifications, several new reagent systems have been developed to form the ester bond under milder conditions.

Mitsunobu Reaction with Nitrosobenzene (B162901): A significant development is the use of nitrosobenzene as a substitute for traditional dialkyl azodicarboxylates (like DEAD) in the Mitsunobu reaction. nih.govacs.org This protocol, using nitrosobenzene and triphenylphosphine (B44618), facilitates the esterification of various alcohols and carboxylic acids at low temperatures (0 °C), yielding the desired ester with a characteristic inversion of configuration. nih.govacs.org

Triphenylphosphine Dihalides: The combination of triphenylphosphine dibromide (Ph3PBr2) or diiodide (Ph3PI2) with a base like N,N-dimethylaminopyridine (DMAP) provides a one-pot method for converting carboxylic acids into esters at room temperature in good to excellent yields. nih.govresearchgate.net This method is applicable to a wide range of aromatic and aliphatic acids. researchgate.net

N-Bromosuccinimide (NBS) Catalysis: NBS has been identified as an effective catalyst for the esterification of carboxylic acids with alcohols. mdpi.com This approach avoids the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification in other phosphine-based methods. mdpi.com

Zeolite Catalysts and Energy Sources: The use of nanoporous natural zeolites as catalysts, particularly when combined with alternative energy sources like microwave (MW) or ultrasound (US) irradiation, has been shown to effectively promote the esterification of 4-nitrobenzoic acid. scirp.orgresearchgate.netscirp.org These methods can enhance reaction rates and yields under environmentally friendly conditions. scirp.orgscirp.org

Mechanistic Insights into Emerging Synthetic Transformations

Understanding the reaction mechanisms of these novel synthetic methods is crucial for their optimization and broader application.

Mechanism of the Nitrosobenzene-Mediated Mitsunobu Reaction:

The esterification using nitrosobenzene and triphenylphosphine is proposed to follow a mechanism analogous to the classic Mitsunobu reaction. nih.govacs.orgresearchgate.net The key steps are:

Adduct Formation: Triphenylphosphine attacks the nitrosobenzene to form a nitrosobenzene-triphenylphosphine adduct.

Alcohol Activation: This adduct then activates the alcohol (e.g., propanol), leading to the formation of a key intermediate, an alkoxytriphenylphosphonium ion.

Nucleophilic Attack: The carboxylate anion of 4-nitrobenzoic acid then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion. This step results in the formation of the this compound ester with an inversion of stereochemistry at the alcohol's carbon center.

Byproduct Formation: Triphenylphosphine oxide is formed as a byproduct.

This proposed mechanism is supported by evidence from Density Functional Theory (DFT) calculations, 31P NMR spectroscopy, and experiments using isotopically labeled substrates. nih.govacs.org

Mechanism of Triphenylphosphine Dihalide-Mediated Esterification:

The esterification process using triphenylphosphine dihalides (Ph3PX2) is believed to proceed through the formation of an alkoxyphosphorane intermediate. nih.gov

Phosphorane Formation: The alcohol reacts with Ph3PX2 to form a monoalkoxyphosphorane, which can exist in equilibrium with a phosphonium (B103445) salt.

Carboxylate Attack: The carboxylate anion attacks the phosphorane intermediate.

Ester Formation: The resulting acyloxyalkoxyphosphorane species undergoes an intramolecular substitution to yield the final ester product and triphenylphosphine oxide. nih.gov

Interestingly, unlike the typical Mitsunobu reaction, this pathway has been observed to proceed with retention of configuration when a chiral alcohol is used, suggesting a different stereochemical course. nih.gov

Mechanisms of Novel Nitration:

For emerging nitration strategies, mechanistic studies suggest departures from the simple electrophilic attack by a nitronium ion (NO2+). For instance, certain metal-free radical cascade reactions involving sodium nitrite have been developed for the synthesis of nitrated heterocycles. researchgate.net Furthermore, the high efficacy of N-nitropyrazole reagents is attributed to a synergistic electronic effect that facilitates the heterolytic cleavage of the N–NO2 bond when assisted by a Lewis acid, pointing towards an electrophilic aromatic substitution mechanism but with a highly activated and tunable reagent. nih.gov

Reaction Mechanisms and Chemical Transformations of Propyl 4 Nitrobenzoate

Hydrolytic Pathways and Kinetics of the Ester Linkage

The ester bond in Propyl 4-nitrobenzoate (B1230335) is susceptible to hydrolysis, a reaction that cleaves this linkage to yield 4-nitrobenzoic acid and propanol (B110389). This process can be catalyzed by either acid or base. epa.gov

Under basic conditions, using reagents such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in an aqueous ethanol (B145695) solution, the hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov This pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the propoxide leaving group and forming 4-nitrobenzoic acid upon acidification. The reaction typically proceeds to completion within several hours under basic conditions at elevated temperatures. For instance, the hydrolysis of the related 3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate is reported to be 20% faster with NaOH compared to LiOH, which is attributed to a stronger nucleophilic attack.

Acid-catalyzed hydrolysis also proceeds, typically under reflux with a strong acid like hydrochloric acid (HCl). Studies on similar nitrobenzyl ethers have shown that acid-catalyzed hydrolysis is significant at low pH values (below pH 3). cdnsciencepub.com

Table 1: Conditions for Hydrolysis of this compound Analogs

| Catalyst Type | Reagents and Conditions | Products | Typical Reaction Time |

|---|---|---|---|

| Basic | LiOH or NaOH in ethanol/water (1:1), 60–80°C | 4-Nitrobenzoic acid and Propanol | 4–6 hours |

Reductive Transformations of the Nitro Group

The electron-withdrawing nitro group on the benzene (B151609) ring is a key site for reductive transformations, most notably its conversion to an amino group.

This compound can be readily reduced to form Propyl 4-aminobenzoate (B8803810). This transformation is crucial for the synthesis of various derivatives. Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and efficient method, utilizing hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol. This method is known for its high yields, often in the range of 85–92%.

Chemical Reduction: Alternative reducing agents can also be employed. These include sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous/ethanol mixture or metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl). evitachem.com

The resulting product, Propyl 4-aminobenzoate, is an important intermediate in the synthesis of other compounds, including various amides and azo dyes. nih.gov

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediate species. The reaction involves a series of electron and proton transfer steps. Key intermediates that have been identified in the reduction of nitroaromatic compounds include:

Nitroso Intermediate: The initial two-electron reduction of the nitro group typically yields a nitroso derivative (propyl 4-nitrosobenzoate). researchgate.net

Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso group leads to the formation of a hydroxylamine derivative (propyl 4-hydroxylaminobenzoate). researchgate.netresearchgate.net This hydroxylamine is often a stable, isolable intermediate in some reduction pathways before it is fully reduced to the amine. researchgate.net

The specific intermediates observed can depend on the reaction conditions, such as the pH and the reducing agent used. researchgate.net For example, under certain conditions, the hydroxylamine can be the final product, while in others it is rapidly converted to the corresponding amine. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Nitrobenzoyl Moiety

While less common than electrophilic substitution on benzene rings, nucleophilic aromatic substitution (SNAr) can occur on the nitrobenzoyl moiety of this compound if a suitable leaving group (such as a halogen) is present on the aromatic ring. The reaction is facilitated by the strong electron-withdrawing nature of the nitro group. evitachem.comlibretexts.org

For an SNAr reaction to proceed, the nitro group must be positioned ortho or para to the leaving group. This positioning allows the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org A meta-positioned nitro group does not provide this resonance stabilization, rendering the compound inert to these reaction conditions. libretexts.org Therefore, a compound like propyl 2-chloro-4-nitrobenzoate would be expected to undergo nucleophilic substitution of the chloride, whereas propyl 3-chloro-4-nitrobenzoate would be much less reactive. The reaction involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Carbon-Carbon Bond Formation Reactions

The ester functionality of this compound allows it to participate in carbon-carbon bond-forming reactions, such as the Claisen condensation.

This compound can react with ketones that have α-hydrogens, such as acetophenone (B1666503), in a crossed Claisen condensation. This reaction forms a β-dicarbonyl compound. wjahr.comwjahr.com The reaction is typically promoted by a strong base, which deprotonates the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the this compound ester. libretexts.org

A specific study details the reaction of this compound with acetophenone to synthesize 1-(4-nitrophenyl)-3-phenylpropane-1,3-dione. wjahr.comwjahr.com The reaction requires a full equivalent of base because the resulting β-diketone product is acidic and is deprotonated by the base, which drives the reaction equilibrium toward the product. libretexts.org

Table 2: Claisen Condensation of this compound with Acetophenone

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Product | Yield | Reference |

|---|

Tautomeric Equilibria in Resultant β-Diketone Systems

The transformation of this compound can lead to the formation of β-diketone systems, which are characterized by the presence of two carbonyl groups separated by a single carbon atom. These molecules are of significant interest due to their existence as a mixture of tautomers, primarily the diketo and enol forms. mdpi.commdpi.com The equilibrium between these forms is a dynamic process influenced by various factors, including substitution patterns and the surrounding chemical environment. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy is a primary tool for investigating these tautomeric equilibria. researchgate.net By analyzing the chemical shifts and their integrals in ¹H NMR spectra, the relative concentrations of the keto and enol tautomers can be determined. mdpi.com Furthermore, comparing experimental ¹³C chemical shifts with those calculated using methods like Density Functional Theory (DFT) can provide deeper insights into the dominant tautomeric forms. mdpi.comresearchgate.net

The intramolecular hydrogen bond within the enol form is a key feature, often exhibiting a low barrier for proton transfer between the two oxygen atoms. mdpi.com The nature of the substituents on the β-diketone structure can significantly influence the stability of the tautomers. mdpi.com For instance, in asymmetric β-diketones, two different keto-enol tautomers can exist, and their relative energies are sensitive to the electronic and steric properties of the substituents. mdpi.com The solvent environment also plays a crucial role, with different solvents capable of shifting the equilibrium by stabilizing one tautomer over the other. mdpi.com

Table 1: Factors Influencing Tautomeric Equilibria in β-Diketones

| Factor | Description |

| Substituents | The electronic and steric nature of R¹, R², and R³ groups affects the relative stability of the keto and enol tautomers. mdpi.com |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other, thus shifting the equilibrium. mdpi.com |

| Intramolecular Hydrogen Bonding | The strength and symmetry of the O–H∙∙∙O hydrogen bond in the enol form are critical. mdpi.commdpi.com |

| Supramolecular Interactions | Interactions such as halogen bonding can subtly influence the tautomeric preference in the solid state. mdpi.com |

Solvolytic Reaction Mechanisms and Salt Effects

The solvolysis of esters like this compound, particularly substituted variants, provides a platform for studying reaction mechanisms, often involving carbocation intermediates. The nature of these intermediates and the reaction pathways can be significantly influenced by the solvent system and the presence of salts.

In the solvolysis of specific p-nitrobenzoate esters, such as 2,2-dimethyl-1-(p-methoxyphenyl)propyl p-nitrobenzoate, the reaction proceeds through ion-pair intermediates. rsc.org The addition of salts like tetrabutylammonium (B224687) perchlorate (B79767) ((Buⁿ)₄NClO₄) can have a "special salt effect," indicating that the reaction products are derived from a second, more solvent-separated ion-pair intermediate (Int-2) rather than the initial, tight ion pair (Int-1). rsc.org The stereochemical outcome of the reaction, such as the inversion or retention of configuration at a chiral center, provides crucial information about the structure of these intermediates. For example, a rear-side shielded ion pair can lead to specific stereochemical products. rsc.orgoup.com

The effect of salts on solvolysis is not limited to inert electrolytes. The composition of the solvent itself, such as a phenol-methanol mixture, can lead to competitive solvolysis, where both solvent components act as nucleophiles. rsc.org Furthermore, the presence of salts like sodium chloride can alter the hydrophobic interactions in aqueous-organic solvent mixtures, which in turn affects the catalytic efficiency and substrate selectivity in polymer-catalyzed solvolysis of p-nitrophenyl alkanoates. dtic.mil These "salting-out" and "salting-in" effects are dependent on the charge densities of the salt ions and can modify the morphology of catalyst aggregates. dtic.mil

Table 2: Effects of Salts on Solvolysis of p-Nitrobenzoate Esters

| Salt | System | Observed Effect | Reference |

| (Buⁿ)₄NClO₄ | 2,2-dimethyl-1-(p-methoxyphenyl)propyl p-nitrobenzoate in phenol-methanol | Indicates product formation from the second ion-pair intermediate (Int-2). | rsc.org |

| NaCl | p-Nitrophenyl alkanoates catalyzed by a functionalized polymer in methanol-water | Reduces catalytic efficiency and selectivity due to changes in aggregate morphology. | dtic.mil |

Organometallic Reactions and Metallacycle Intermediates

While direct organometallic reactions involving this compound are less commonly detailed in the provided context, the broader field of organometallic chemistry offers insights into potential transformations. Organometallic reagents are known for their nucleophilic character, participating in reactions like electrophilic substitutions and additions. msu.edu

A key area where related structures intersect with organometallic chemistry is through catalysis, particularly olefin metathesis. Although not a direct reaction of the ester, the functional groups present could be part of a larger molecule undergoing such transformations. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic compounds, including five- and six-membered rings which are cores of many natural products. sfu.cathieme-connect.de These reactions often proceed through metallacycle intermediates, such as metallacyclobutanes, which are central to the catalytic cycle. msu.edu

The synthesis of complex molecules can also be achieved through directed ortho-metalation, where a functional group directs the deprotonation and subsequent metalation of an adjacent aromatic position. msu.edu While the nitro group of this compound is deactivating, the principles of directed metalation are a cornerstone of modern synthetic organometallic chemistry. The reactivity of organometallic compounds is heavily influenced by the electropositive nature of the metal, with reagents like organolithium compounds being highly reactive. msu.edu

Advanced Spectroscopic and Analytical Characterization of Propyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms in propyl 4-nitrobenzoate (B1230335), respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

In the ¹H NMR spectrum of propyl 4-nitrobenzoate, the aromatic protons on the nitro-substituted ring typically appear as two distinct doublets in the downfield region, a consequence of the strong electron-withdrawing effect of the nitro group. The propyl group gives rise to a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the oxygen atom of the ester group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum. The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the nitro and ester substituents. The propyl chain carbons also exhibit characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (ortho to NO₂) | 8.28 (d) | 123.5 |

| Aromatic Protons (ortho to C=O) | 8.15 (d) | 130.6 |

| O-CH₂ (Propyl) | 4.26 (t) | 66.9 |

| CH₂ (Propyl) | 1.79 (m) | 22.0 |

| CH₃ (Propyl) | 1.04 (t) | 10.4 |

| C=O (Ester) | - | 164.1 |

| C-NO₂ (Aromatic) | - | 150.7 |

| C-C=O (Aromatic) | - | 135.2 |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, cross-peaks would be observed between the signals of the O-CH₂ and the adjacent CH₂ protons, and between the CH₂ and the terminal CH₃ protons of the propyl group. This confirms the sequence of the propyl chain.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignments of the attached protons. For instance, the proton signal at approximately 4.26 ppm would show a correlation to the carbon signal around 66.9 ppm, confirming this as the O-CH₂ group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. nih.gov The spectrum is typically recorded from a sample prepared as a KBr pellet or as a thin film. nih.gov

Characteristic Group Frequencies and Band Assignments

The key to interpreting an IR spectrum is the identification of characteristic group frequencies. For this compound, the most prominent and diagnostic peaks are associated with the carbonyl group of the ester, the nitro group, and the aromatic ring.

The strong absorption band for the ester carbonyl (C=O) stretching vibration is a dominant feature in the spectrum. The presence of conjugation with the aromatic ring and the electron-withdrawing nitro group influences the position of this band. The nitro group (NO₂) itself gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The C-O stretching vibrations of the ester group and the C-H stretching of the propyl chain and aromatic ring are also identifiable.

Table 2: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1713-1727 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1525 |

| NO₂ (Nitro) | Symmetric Stretching | ~1348 |

| C-O (Ester) | Stretching | ~1271-1287 |

| Aromatic C=C | Stretching | ~1607 |

| Aromatic C-H | Bending (out-of-plane) | ~855-874 |

| Aliphatic C-H | Stretching | ~2970-2880 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. nih.gov The molecular weight of this compound is approximately 209.20 g/mol . nih.gov

Upon ionization in the mass spectrometer, the this compound molecule (the molecular ion) undergoes fragmentation. The resulting fragmentation pattern is a unique signature of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage at the ester linkage. For this compound, significant fragments would be expected from the loss of the propyl group, the propoxy group, and potentially the nitro group. The most abundant fragments observed in the mass spectrum provide clues to the most stable ions that can be formed.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 209 | [M]⁺ (Molecular ion) |

| 168 | [M - C₃H₅]⁺ |

| 150 | [M - OC₃H₇]⁺ or [C₇H₄NO₂]⁺ |

| 122 | [C₇H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements of molecular ions and their fragments, enabling the confirmation of elemental composition. For this compound (C₁₀H₁₁NO₄), the exact mass can be calculated with a high degree of accuracy. The monoisotopic mass of the compound is 209.06880783 Da. nih.govchemspider.com This precision is crucial for distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in mass spectrometry is characteristic of the molecule's structure. In the case of esters, cleavage of the bonds adjacent to the carbonyl group is common. libretexts.org For this compound, the fragmentation is influenced by both the propyl ester group and the nitrobenzoyl moiety.

Key fragmentation pathways observed in the GC-MS analysis include:

Loss of the propoxy group (-OCH₂CH₂CH₃) or propyl group (-CH₂CH₂CH₃): This leads to the formation of the nitrobenzoyl cation.

Cleavage of the ester bond: This can result in fragments corresponding to the propyl cation and the 4-nitrobenzoate anion or radical.

Rearrangements: McLafferty rearrangement is a possibility for esters with sufficiently long alkyl chains.

The mass spectrum of this compound typically shows a prominent peak for the nitrobenzoyl cation. acs.org GC-MS data reveals significant peaks at m/z values of 168, 150, and 104, which correspond to characteristic fragments of the molecule. nih.gov

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Monoisotopic Mass | 209.06880783 Da nih.govchemspider.com |

| Exact Mass | 209.06880783 Da nih.govlookchem.com |

| Top Peak (m/z) | 168 nih.gov |

| Second Highest Peak (m/z) | 150 nih.gov |

| Third Highest Peak (m/z) | 104 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV spectrum of this compound is primarily dictated by the 4-nitrobenzoate chromophore. The nitro group (-NO₂) and the benzene (B151609) ring constitute a conjugated system, giving rise to characteristic absorption bands.

The electronic transitions are typically π → π* transitions associated with the aromatic ring and the nitro group. In a related compound, a barium coordination polymer containing 4-nitrobenzoate, an absorption maximum at 379 nm was attributed to an intraligand π→π* transition. researchgate.net The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. psu.edu For compounds with chromophores similar to this compound, polar solvents can cause a shift in the UV absorbance wavelength. psu.edu

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax |

|---|

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC is commonly utilized for related nitrobenzoate and paraben compounds. nih.govresearchgate.netresearchgate.nettandfonline.com

A typical HPLC setup for analyzing this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer or acid modifier like acetic acid or phosphate (B84403) buffer. nih.govoup.com Detection is usually performed using a UV detector set at a wavelength where the 4-nitrobenzoate chromophore absorbs strongly, such as 254 nm. researchgate.netoup.com Gradient elution, where the mobile phase composition is changed during the run, can be employed to achieve better separation of components with different polarities. nih.govoup.com

Table 3: Typical HPLC Conditions for Nitrobenzoate Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 nih.gov |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) nih.govoup.com |

| Detector | UV-Vis (e.g., at 254 nm or 320 nm) oup.com |

| Application | Purity assessment, quantitative analysis researchgate.netoup.com |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification. The NIST Mass Spectrometry Data Center provides Kovats retention indices for this compound on both standard non-polar and standard polar columns, which are useful for its identification in complex mixtures. nih.gov

However, the analysis of certain nitroaromatic compounds by GC can sometimes be challenging due to potential interactions with active sites in the GC system, which might affect sensitivity. researchgate.net The choice of carrier gas, column type, and temperature programming are critical for achieving good chromatographic resolution and peak shape. GC analysis has been successfully applied to related compounds like propyl paraben. asianpubs.org

Table 4: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|---|

| Standard Non-Polar | 1594, 1600, 1602, 1612, 1625, 1636 nih.gov |

| Standard Polar | 2367, 2376, 2414, 2426 nih.gov |

For the purification of this compound on a larger scale, preparative chromatography is employed. Several techniques can be utilized depending on the scale and the nature of the impurities.

Preparative High-Performance Liquid Chromatography (HPLC): This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate larger quantities of the pure compound. nih.govgoogle.com

Flash Column Chromatography: This is a rapid and efficient method for purification using a stationary phase like silica (B1680970) gel. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds. semanticscholar.orgrsc.orgrsc.org The polarity of the eluent is often adjusted in a gradient to effectively separate the desired product from impurities.

Preparative Gel Permeation Chromatography (GPC): This size-exclusion chromatography technique can be used for purification, with solvents like chloroform (B151607) being reported for similar compounds. thieme-connect.com

X-ray Crystallography of this compound and its Derivatives

For instance, the crystal structure of 3-(1,4-Epoxy-2-hydroxy-2,6,6-trimethylcyclohexyl)-1-methyl-2-propyl p-nitrobenzoate has been elucidated, revealing the conformation of the p-nitrobenzoate moiety within a complex molecule. oup.com Similarly, the study of a barium coordination polymer incorporating 4-nitrobenzoate shows how this ligand coordinates to a metal center. researchgate.net

Analysis of related compounds like propyl 4-hydroxybenzoate (B8730719) (propylparaben) shows that molecules are linked by O—H⋯O hydrogen bonds, forming chains. researchgate.net In the crystal structure of isopropyl 4-aminobenzoate (B8803810), a related anesthetic, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds. iucr.orgnih.gov These studies suggest that the crystal packing of this compound would likely be influenced by weak intermolecular interactions, such as π–π stacking of the benzene rings, as strong hydrogen bond donors are absent.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitrobenzoic acid |

| Propyl 4-hydroxybenzoate (Propylparaben) |

| Isopropyl 4-aminobenzoate |

| 3-(1,4-Epoxy-2-hydroxy-2,6,6-trimethylcyclohexyl)-1-methyl-2-propyl p-nitrobenzoate |

| Barium 4-nitrobenzoate coordination polymer |

| Acetonitrile |

| Chloroform |

| Hexane |

Computational Chemistry and Theoretical Investigations of Propyl 4 Nitrobenzoate

Structure-Reactivity and Structure-Property Relationships

The chemical behavior and physical characteristics of propyl 4-nitrobenzoate (B1230335) are intrinsically linked to its molecular architecture. Theoretical and computational investigations, along with empirical studies on related compounds, provide significant insights into these relationships. The molecule's structure can be deconstructed into three key components: the benzene (B151609) ring, the electron-withdrawing 4-nitro group (-NO₂), and the propyl ester group (-COOC₃H₇). The interplay between the electronic effects of the nitro group and the steric and electronic contributions of the propyl ester moiety governs the compound's reactivity and its physical properties.

Structure-Reactivity Relationships

The reactivity of propyl 4-nitrobenzoate, particularly at the ester's carbonyl carbon, is profoundly influenced by the electronic properties of the aromatic ring substituent. The 4-nitro group is a powerful electron-withdrawing group, a characteristic that is quantitatively described by its positive Hammett substituent constant (σₚ). This constant is a measure of the electronic influence of a substituent on the reactivity of a functional group attached to a benzene ring.

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density across the entire benzene ring and, crucially, at the carbonyl carbon of the ester. This polarization makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This is a key factor in reactions such as alkaline hydrolysis.

Studies on the hydrolysis of substituted ethyl benzoates have demonstrated a positive value for the Hammett reaction constant (ρ), indicating that electron-withdrawing groups accelerate the reaction rate. cambridge.org For the alkaline hydrolysis of ethyl benzoates in 85% aqueous ethanol (B145695), a ρ value of +2.56 was reported. viu.ca This positive value confirms that the transition state of the reaction is stabilized by electron-withdrawing substituents. The 4-nitro group, with a Hammett constant (σₚ) of +0.78, would therefore be expected to significantly increase the rate of hydrolysis of the ester compared to an unsubstituted benzoate (B1203000). cambridge.orgviu.ca The reaction proceeds via the formation of a negatively charged tetrahedral intermediate, which is stabilized by the delocalization of electron density onto the electron-withdrawing nitro group. viu.ca

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| 4-Nitro (-NO₂) | +0.78 | Strong Electron-Withdrawing |

Structure-Property Relationships

The physical properties of this compound are dictated by a combination of its molecular weight, polarity, and the potential for intermolecular interactions. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds often highlight the importance of descriptors such as hydrophobicity (logP), molecular size, and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). mdpi.com

The presence of the polar nitro group and the ester functionality imparts a significant dipole moment to the molecule. However, the molecule also contains a nonpolar propyl chain and a benzene ring. Compared to methyl or ethyl 4-nitrobenzoate, the longer propyl chain in this compound increases its molecular weight and surface area. This leads to stronger van der Waals forces between molecules, which generally results in a higher boiling point. The propyl group also increases the lipophilicity (hydrophobicity) of the molecule, which would be reflected in a higher octanol-water partition coefficient (logP) compared to its lower alkyl chain homologues. nih.gov

Crystallographic studies on related compounds like methyl 4-nitrobenzoate and isothis compound reveal that the nitro group is typically coplanar or nearly coplanar with the benzene ring. researchgate.net This planarity maximizes π-electron delocalization, contributing to the stability of the molecule and influencing its electronic properties. The crystal packing of these molecules is often stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions. researchgate.net It is expected that this compound would exhibit similar intermolecular forces in the solid state. The flexibility of the propyl chain may, however, influence the specific crystal packing arrangement.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 55-59 | - |

| This compound | C₁₀H₁₁NO₄ | 209.20 | 34 | 328.1 ± 25.0 |

Applications of Propyl 4 Nitrobenzoate in Specialized Chemical Syntheses and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

Propyl 4-nitrobenzoate (B1230335) serves as a highly adaptable intermediate in multi-step organic syntheses. The presence of both the ester and the nitro functional groups on the aromatic ring provides multiple reaction sites, allowing for diverse chemical transformations.

Precursor for Diverse Chemical Scaffolds (e.g., β-diketones, polycyclic systems)

The structure of propyl 4-nitrobenzoate makes it a suitable precursor for the synthesis of more complex molecular architectures, including β-diketones and polycyclic systems.

β-Diketones: These compounds are valuable intermediates in their own right, used in the formation of heterocyclic compounds and as metal chelating agents. ijpras.comjuniperpublishers.com The synthesis of β-diketones can be achieved through several methods, most notably the Claisen condensation, which involves the reaction of an ester with a ketone. ijpras.comnih.gov As an aromatic ester, this compound can serve as a reactant in such condensations to generate corresponding β-diketone structures.

Polycyclic Systems: Research has demonstrated the incorporation of the this compound framework into complex polycyclic scaffolds. For instance, its derivatives have been used in the synthesis of novel pyrrolo orgsyn.orgbenzodiazepines (PBDs), a class of compounds investigated for their biological activity. nih.gov The synthesis of various new seven- and eight-fused aromatic ring systems has also been a focus of research, highlighting the continuous effort to build complex polycyclic hydrocarbons. vt.edu

Synthesis of Complex Molecules and Fine Chemicals

One of the most significant applications of this compound is in the synthesis of fine chemicals, particularly those requiring an aniline (B41778) (aminobenzene) derivative. The nitro group of this compound can be readily reduced to an amino group, a critical transformation in synthetic organic chemistry. orgsyn.org

This reduction yields 4-aminobenzoate (B8803810) derivatives, which are fundamental precursors for a wide range of products:

Pharmaceuticals: Aromatic amines are core components of many pharmaceutical compounds. The conversion of nitrobenzoates to aminobenzoates is a key step in producing medicinally important heterocycles like benzimidazoles and benzoxazoles. nih.gov

Dyes: The synthesis of various dyes relies on the availability of aromatic amine precursors.

The selective reduction of the nitro group in the presence of other functional groups, such as the ester, is a well-established and efficient process, making compounds like this compound particularly useful. orgsyn.org

Integration in Advanced Materials Chemistry

The rigid structure and functional groups of this compound lend themselves to applications in materials science, where molecular design dictates macroscopic properties.

Components in Liquid Crystalline Systems (Focus on molecular design and chemical behavior)

The development of liquid crystals (LCs) relies on molecules that possess a degree of structural rigidity and specific intermolecular interactions that promote ordered, fluid phases. Benzoate (B1203000) esters are common components in liquid crystalline systems. mdpi.com The molecular geometry of compounds similar to this compound has been studied to understand the forces that govern crystal packing.

Key molecular design features relevant to liquid crystal formation include:

Planarity: The nitro group tends to be nearly coplanar with the benzene (B151609) ring, which contributes to a rigid, elongated molecular shape. nih.gov

Intermolecular Interactions: The crystal structure is stabilized by weak intermolecular hydrogen bonds and, importantly, π–π stacking interactions between parallel benzene rings. researchgate.net

These characteristics—a rigid core and the potential for ordered packing through π–π interactions—are fundamental to the design of molecules that can form liquid crystalline phases. Research on polymers with n-alkylbenzoate side groups has shown that these moieties can induce the vertical alignment of liquid crystal molecules, a crucial factor in the fabrication of LC display devices. mdpi.com

Interactive Table: Crystallographic Data for a Related Benzoate Structure

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0634 (12) |

| b (Å) | 13.8419 (14) |

| c (Å) | 11.7982 (11) |

| β (°) | 108.625 (2) |

| Volume (ų) | 1868.5 (3) |

| Z | 8 |

| Data for Propyl 4-hydroxybenzoate (B8730719), a structurally similar compound, illustrating typical packing parameters. researchgate.net |

Ligands in Coordination Polymers and Metal Complexes

Coordination polymers are materials constructed from metal ions linked together by organic ligands. rsc.org The properties of these materials can be tuned by changing the metal ion or the organic ligand. The carboxylate group of benzoate derivatives can act as a ligand to coordinate with metal centers.

This compound, or more commonly the 4-nitrobenzoate anion derived from it, can serve as a ligand in the formation of coordination polymers and metal complexes. nih.gov The nitro group plays a crucial role by modifying the electronic properties of the ligand, which in turn influences the structure and potential applications of the resulting polymer in areas like luminescence, magnetism, and catalysis.

Analytical Chemistry Research Applications

In analytical chemistry, compounds with strong chromophores (light-absorbing groups) are valuable for detection and quantification. The 4-nitrophenyl group in this compound is a potent chromophore, absorbing ultraviolet (UV) light strongly. This property makes it easily detectable in techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Due to its well-defined chemical and physical properties, it can serve as an analytical standard or reference material for method development and validation in chromatography. Its stable, crystalline nature ensures high purity, a prerequisite for a reliable standard.

Probing Enzyme Kinetics and Reaction Rates (as a substrate)

This compound and related p-nitrobenzoate esters serve as valuable substrates in the study of enzyme kinetics. wikipedia.org The core principle lies in the enzymatic cleavage of the ester bond, which releases 4-nitrophenol (B140041) (in the case of nitrophenyl esters) or a 4-nitrobenzoate anion. semanticscholar.org These products have distinct spectroscopic properties that allow for real-time monitoring of the reaction rate. semanticscholar.org

The study of enzyme kinetics is crucial for understanding the catalytic mechanism of an enzyme, its role in metabolism, how its activity is controlled, and the effects of inhibitors or drugs. wikipedia.org By varying the concentration of a substrate like this compound and measuring the initial reaction velocity, key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined. For instance, in studies of a pseudomonad isolate, the apparent K_m for p-nitrobenzoate (p-NBA) in oxygen uptake experiments was found to be 25 µM. nih.gov

The electronic properties of substituents on the benzoate ring can significantly influence the rate of enzymatic hydrolysis. Studies using a series of para-substituted nitrophenyl benzoate esters have demonstrated a correlation between the electronic effects of the substituent and the reaction kinetics, which can be analyzed using the Hammett equation. semanticscholar.org This allows researchers to probe the sensitivity of an enzyme's active site to the electronic landscape of its substrate. semanticscholar.org

Table 1: Michaelis Constant (K_m) for Various Substrates

| Substrate | Apparent K_m (µM) | Organism/Enzyme System |

|---|---|---|

| p-Nitrobenzoate (p-NBA) | 25 | Pseudomonad isolate |

| Benzoate | 25 | Pseudomonad isolate |

| p-Hydroxybenzoate | 5 | Pseudomonad isolate |

Data sourced from a study on the biodegradation kinetics in a pseudomonad isolate. nih.gov

Development of Spectrophotometric Assays

The chemical structure of this compound makes it and similar esters ideal for the development of continuous spectrophotometric assays. These assays are used to measure enzyme activity by continuously monitoring the change in absorbance as the reaction proceeds. When an enzyme hydrolyzes a substrate like a 4-nitrophenyl ester, it releases 4-nitrophenol. semanticscholar.org This product is a bright yellow compound whose appearance can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 413 nm. semanticscholar.org

This colorimetric approach provides a straightforward and sensitive method for determining enzyme activity. For example, the enzymatic hydrolysis of 4-nitrophenyl benzoate by trypsin can be tracked by observing the increase in absorbance at 413 nm over time, which corresponds to the formation of 4-nitrophenol, and a decrease in absorbance at ~350 nm, corresponding to the consumption of the ester substrate. semanticscholar.org Such assays are fundamental in biochemistry for characterizing enzymes, screening for inhibitors, and diagnosing diseases associated with enzyme deficiencies. The use of nitrophenyl esters as colorimetric substrates is a well-established technique for monitoring the activity of various enzymes, including proteases and esterases. semanticscholar.org

Supramolecular Chemistry and Non-Covalent Interactions

Hydrogen-Bonding Networks in Crystalline Architectures

The molecular structure of this compound, featuring hydrogen bond acceptors (the oxygen atoms of the nitro and ester groups) and weak donors (the hydrogen atoms on the alkyl chain and aromatic ring), allows it to participate in non-covalent interactions that dictate its crystalline architecture. While specific crystallographic data for this compound is not detailed in the provided sources, analysis of the closely related compound, isothis compound, provides insight into the expected interactions.

In the crystal structure of isothis compound, molecules are linked by weak intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net These interactions, although weaker than conventional O-H···O or N-H···O bonds, play a significant role in stabilizing the crystal packing. Additionally, π–π stacking interactions are observed between parallel benzene rings of adjacent molecules, with centroid–centroid distances measured at 3.670 Å and 3.665 Å. nih.govresearchgate.net The nitro group in this structure is nearly coplanar with the benzene ring, while the carboxylate group is slightly twisted. nih.govresearchgate.net It is reasonable to infer that this compound would exhibit similar patterns of weak hydrogen bonding and π–π stacking, forming a stable three-dimensional supramolecular assembly.

Table 2: Crystallographic Data for Isothis compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.729 (4) |

| b (Å) | 7.192 (4) |

| c (Å) | 10.388 (6) |

| α (°) | 94.751 (9) |

| β (°) | 92.503 (7) |

| γ (°) | 95.901 (10) |

| Volume (ų) | 497.6 (5) |

Data obtained from single-crystal X-ray diffraction studies. nih.gov

Photochemistry and Electrochemistry of Nitrobenzoate Esters

Photophysical Properties and Photoinduced Transformations

Nitrobenzoate esters are known to undergo photochemical reactions upon exposure to light. acs.org The photochemistry of these compounds is largely governed by the presence of the nitro group on the aromatic ring. Upon absorption of specific wavelengths of light, o-nitrobenzyl esters, for example, can undergo intramolecular hydrogen abstraction, leading to a series of electron transfers that result in the cleavage of the ester bond. researchgate.net This process converts the nitro (NO₂) group to a nitroso (NO) group and cleaves the ester to yield an aldehyde and a carboxylic acid. researchgate.net

This photo-responsive behavior has been harnessed in materials science for the design of photolabile polymers and networks. researchgate.net While the specific photophysical properties (e.g., absorption/emission spectra, quantum yields) for this compound are not detailed, the general behavior of nitroaromatic compounds involves n-π* and π-π* electronic transitions. researchgate.net The presence of the electron-withdrawing nitro group influences the electronic structure of the benzene ring, affecting its absorption characteristics. These photoinduced transformations are a key area of research for applications in drug delivery, photolithography, and the development of photo-responsive materials. researchgate.net

Electrochemical Behavior and Redox Processes

The electrochemical behavior of this compound is primarily characterized by the redox processes of the nitroaromatic system. The nitro group is electrochemically active and can be reduced to form various intermediates and final products. The electrochemical reduction of nitroaromatic compounds, such as nitrobenzene (B124822), typically proceeds via the formation of a nitrobenzene radical anion. researchgate.net In the presence of proton donors, this can lead to further reduction to nitrosobenzene (B162901), phenylhydroxylamine, and ultimately aniline. researchgate.net

Studies on related butyl-pyrene nitrobenzoate derivatives show that the position of the nitro group affects the ease of reduction. The 4-nitrobenzoate isomer is the easiest to reduce due to the conjugation between the nitro group and the carbonyl of the ester group. The reduction process generates a corresponding hydroxylamine (B1172632) derivative, which can then form a redox mediator couple (RNHOH/RNO). This electrochemical activation and the stability of the resulting redox couple are of interest for the development of new nanostructured electrodic platforms and electrocatalytic systems.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| p-Nitrobenzoate (p-NBA) |

| Benzoate |

| p-Hydroxybenzoate |

| Trypsin |

| Isothis compound |

| Propyl 4-hydroxybenzoate |

| o-Nitrobenzyl esters |

| Nitrobenzene |

| Nitrosobenzene |

| Phenylhydroxylamine |

| Aniline |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are both environmentally benign and efficient in their use of resources. A key metric in this endeavor is atom economy, a concept that evaluates how efficiently reactants are converted into the desired product. An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the final product, generating no waste. acs.org

The traditional synthesis of esters, including Propyl 4-nitrobenzoate (B1230335), often involves Fischer esterification, which can have limitations in terms of atom economy due to the production of water as a byproduct and the use of stoichiometric acid catalysts that are not always recovered. scirp.orgbond.edu.au Current research is focused on developing more sustainable alternatives.

One promising approach is the use of biocatalysis. Enzymes can catalyze esterification reactions under mild conditions with high selectivity, reducing the need for harsh reagents and solvents. mdpi.com For instance, the direct biocatalytic esterification of fatty acids has been demonstrated in ionic liquids, showcasing a highly efficient and selective process. mdpi.com While not specific to Propyl 4-nitrobenzoate, this methodology offers a template for developing greener syntheses of aromatic esters.

Another avenue of exploration is the development of catalytic processes that minimize waste. For example, ruthenium-catalyzed redox isomerization reactions have been shown to be atom-economical for the synthesis of nitrogen heterocycles from simple propargyl alcohols. nih.gov The principles of designing such domino reactions, where multiple bond-forming events occur in a single step, are being applied to a wide range of organic transformations to improve sustainability.

The following table summarizes key green chemistry metrics and their relevance to the synthesis of this compound:

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Aims to incorporate the maximum number of atoms from 4-nitrobenzoic acid and propanol (B110389) into this compound. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor indicates a more sustainable process with less waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, catalysts, etc.) to the mass of the final product. | A lower PMI signifies a more resource-efficient and environmentally friendly synthesis. |

By focusing on these metrics, researchers are actively seeking to develop synthetic routes to this compound that are not only chemically efficient but also environmentally responsible.

Exploration of New Catalytic Paradigms for this compound Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts is a key driver of innovation. For the synthesis of this compound, research is moving beyond traditional acid catalysts like sulfuric acid towards more sustainable and recyclable alternatives. scirp.org